molecular formula C22H19N5O B11014542 2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11014542
M. Wt: 369.4 g/mol
InChI Key: XMOVVTRDKOMTTO-UHFFFAOYSA-N
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Description

2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a methoxyphenyl-substituted triazolopyrimidine precursor. The reaction conditions often require the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield carboxylic acids, while substitution of the methoxy group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazolopyrimidine core can bind to nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to a range of biological effects, depending on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H19N5O/c1-28-17-9-6-15(7-10-17)20-12-13-23-22-25-21(26-27(20)22)11-8-16-14-24-19-5-3-2-4-18(16)19/h2-7,9-10,12-14,24H,8,11H2,1H3

InChI Key

XMOVVTRDKOMTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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